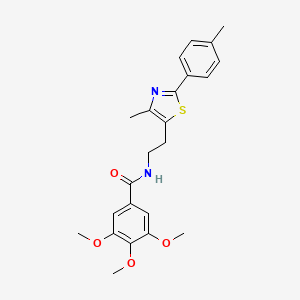

![molecular formula C22H24N4O3S B2447780 N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-19-0](/img/structure/B2447780.png)

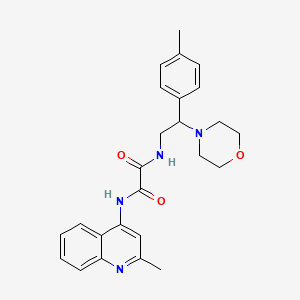

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .

Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold paired with a novel sulfone-based head group . The synthetic chemistry work was performed by a team of researchers .Molecular Structure Analysis

The molecular structure of this compound includes a new ether-based scaffold and a sulfone-based head group . The specific details of the molecular structure are not provided in the available resources.Applications De Recherche Scientifique

Molecular Interaction Studies

- Molecular Interaction with CB1 Cannabinoid Receptor : A study by Shim et al. (2002) examined a structurally related compound, focusing on its interaction with the CB1 cannabinoid receptor. The research involved conformational analysis and development of unified pharmacophore models, which are essential for understanding the molecular interactions of similar compounds with biological receptors (Shim et al., 2002).

Anticancer and Anti-Inflammatory Agents

- Anticancer and Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) synthesized and evaluated novel pyrazolopyrimidine derivatives, similar to the compound , for their anticancer and anti-5-lipoxygenase activities. This study is significant for understanding the potential therapeutic applications of such compounds in cancer treatment (Rahmouni et al., 2016).

Chemical Synthesis and Reactivity

- Functionalization Reactions of Pyrazole Derivatives : Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. Insights from this research are valuable for the synthesis and reactivity of similar pyrazole compounds (Yıldırım et al., 2005).

Molecular Docking and Biological Activities

- Molecular Docking Studies of Pyrazole Derivatives : Studies involving molecular docking analysis of pyrazole derivatives, such as those by Sribalan et al. (2016), provide insights into their binding models with enzymes and their antibacterial, anti-inflammatory, and antioxidant activities. This research is crucial for understanding the biological activity and therapeutic potential of similar compounds (Sribalan et al., 2016).

Anticancer and Antimicrobial Applications

- Anticancer and Antimicrobial Agents : Katariya et al. (2021) synthesized and evaluated pyrazole-based compounds, like the one , for their anticancer and antimicrobial activities. Such studies are important for exploring the use of these compounds in treating various diseases (Katariya et al., 2021).

Mécanisme D'action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

It has been evaluated in tier 1 dmpk assays and shown to display nanomolar potency as a girk1/2 activator with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific cell type and the physiological context .

Propriétés

IUPAC Name |

N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-13-3-5-15(6-4-13)19-11-18(22(27)23-16-7-8-16)20-14(2)25-26(21(20)24-19)17-9-10-30(28,29)12-17/h3-6,11,16-17H,7-10,12H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOZQWCUJUMOGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NC5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

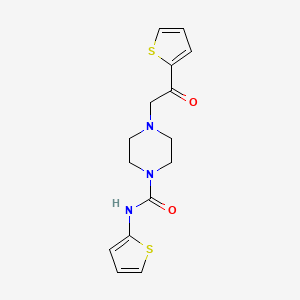

![2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2447699.png)

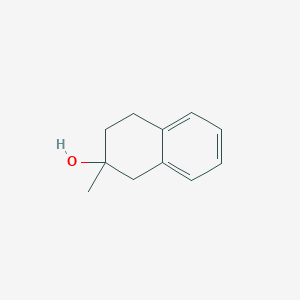

![(2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2447700.png)

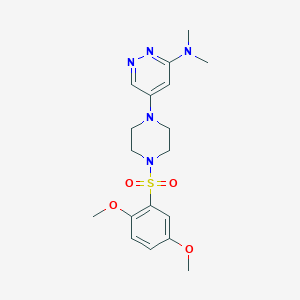

![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2447703.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2447710.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2447714.png)